molecular formula C6H10ClN3O B14148171 5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide CAS No. 89019-27-2

5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B14148171
CAS No.: 89019-27-2
M. Wt: 175.61 g/mol
InChI Key: DDQMWVBJFVWWRA-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-1,6-diazabicyclo[310]hexane-6-carboxamide is a bicyclic compound characterized by its unique structure, which includes a diazabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,5-diazabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but differs in the substitution pattern.

    1,6-Diazabicyclo[3.1.0]hexane-5-carboxamide: Another related compound with a similar core structure but different functional groups.

Uniqueness

5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

89019-27-2

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

5-chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide

InChI

InChI=1S/C6H10ClN3O/c1-8-5(11)10-6(7)3-2-4-9(6)10/h2-4H2,1H3,(H,8,11)

InChI Key

DDQMWVBJFVWWRA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C2(N1CCC2)Cl

Origin of Product

United States

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